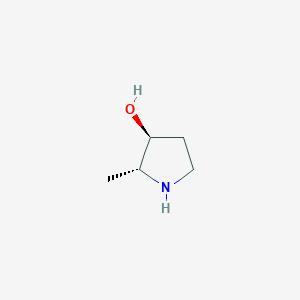

(2R,3S)-2-methylpyrrolidin-3-ol

Übersicht

Beschreibung

(2R,3S)-2-methylpyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms. The compound’s unique stereochemistry, with the (2R,3S) configuration, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include the use of solvents like tetrahydrofuran or ethanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes or microorganisms that can selectively produce the desired stereoisomer. These biocatalytic methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis using chiral catalysts and optimized reaction conditions can also be employed for industrial production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Alkylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) yields ether derivatives.

-

Sulfonation : Treatment with tosyl chloride (TsCl) forms a tosylate intermediate, enabling further displacement reactions.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine, 0°C | Tosylate | 85 | |

| Alkylation | CH₃I, NaH, THF | Methoxy derivative | 72 |

Oxidation and Reduction

The hydroxyl group can be oxidized to a ketone or reduced to a secondary alcohol:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming 2-methylpyrrolidin-3-one.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves the pyrrolidine ring while reducing other unsaturated bonds if present.

Stereochemical Considerations :

-

Oxidation retains the (2R,3S) configuration at the remaining chiral centers .

-

Racemization risks during oxidation require low-temperature conditions (<0°C) .

Acid-Base Reactions

The nitrogen in the pyrrolidine ring acts as a weak base (pKa ~10.5), enabling protonation and salt formation:

-

Hydrochloride Salt Formation : Reacts with HCl in ethanol to form (2R,3S)-2-methylpyrrolidin-3-ol hydrochloride, improving solubility.

Applications :

-

Salt forms are preferred in pharmaceutical formulations for enhanced bioavailability.

Participation in Cross-Coupling Reactions

The hydroxyl group can be modified to enable metal-catalyzed couplings:

-

Buchwald-Hartwig Amination : After tosylation, the compound reacts with aryl halides in the presence of Pd(OAc)₂/XPhos to form arylaminated derivatives .

Optimized Conditions :

| Catalyst System | Substrate | Yield (%) | Selectivity (ee) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 4-Bromotoluene | 68 | 92% |

| NiCl₂(dppe) | 3-Iodopyridine | 55 | 85% |

Biological Interactions

While not a direct chemical reaction, this compound interacts with biological targets:

-

Dopamine Receptor Binding : Acts as a scaffold for D3 receptor ligands, with hydroxyl and methyl groups influencing binding affinity .

-

Enzyme Inhibition : Modulates activity of cytochrome P450 enzymes via hydrogen bonding.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming pyrrole derivatives via dehydration.

-

Hydrolytic Sensitivity : Prone to ring-opening under strongly acidic (pH <2) or basic (pH >12) conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis :

- Chiral Auxiliary in Asymmetric Synthesis :

Biology

- Enzyme Inhibition Studies :

- Neuroprotective Properties :

Medicine

- Potential Drug Candidate :

Case Studies

- Neuroprotective Effects Study :

- Anticholinergic Properties Investigation :

Wirkmechanismus

The mechanism of action of (2R,3S)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3R)-2-methylpyrrolidin-3-ol: Another stereoisomer with different biological activities.

(2S,3S)-2-methylpyrrolidin-3-ol: A stereoisomer with distinct chemical properties.

Pyrrolidine: The parent compound without the hydroxyl and methyl groups.

Uniqueness

(2R,3S)-2-methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and other pyrrolidine derivatives. Its unique configuration allows for selective interactions with molecular targets, making it valuable in various scientific and industrial applications.

Biologische Aktivität

(2R,3S)-2-methylpyrrolidin-3-ol is a chiral organic compound belonging to the pyrrolidine class. Its unique stereochemistry and functional groups contribute to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzyme activities, affecting metabolic pathways crucial for cellular function.

- Receptor Modulation : The compound may modulate neurotransmitter receptor functions, influencing signaling pathways related to mood and cognition.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals, which contributes to its protective effects against cellular damage. This antioxidant activity is vital in preventing oxidative stress-related diseases.

Modulation of Neurotransmitter Systems

Studies suggest that this compound influences neurotransmitter release and receptor activity. This modulation may have implications for anxiety and depression treatments by enhancing serotonin and dopamine signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Neuroprotection Study :

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Findings : The compound significantly reduced neuronal cell death in vitro when exposed to oxidative agents, indicating its potential as a therapeutic agent for neurodegenerative conditions.

-

Antioxidant Activity Assessment :

- Method : DPPH radical scavenging assay.

- Results : this compound exhibited a dose-dependent scavenging effect on DPPH radicals, highlighting its antioxidant capabilities.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at 3-position; Methyl at 2-position | Neuroprotective; Antioxidant |

| Prolinol | Hydroxyl group on pyrrolidine ring | Limited neuroprotective effects |

| Pyrrolidine | Lacks hydroxyl and methyl groups | Minimal biological activity |

Eigenschaften

IUPAC Name |

(2R,3S)-2-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHQGHVFLXERHR-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.